molecular formula C14H11N3O2 B13690337 5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13690337
M. Wt: 253.26 g/mol
InChI Key: SMKMRZLIHPYOCY-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as dibenziodolium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Groebke-Blackburn-Bienaymé reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a nitrophenyl and a methyl group, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O2/c1-10-4-2-7-14-15-13(9-16(10)14)11-5-3-6-12(8-11)17(18)19/h2-9H,1H3

InChI Key

SMKMRZLIHPYOCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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